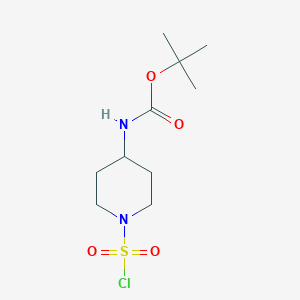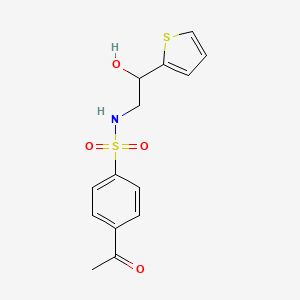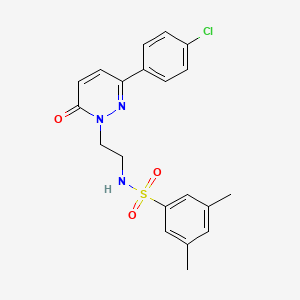
ClS(=O)(=O)N1CCC(CC1)NC(OC(C)(C)C)=O
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CLS(=O)(=O)N1CCC(CC1)NC(OC(C)(C)C)=O is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties that make it useful in a variety of applications. In
科学的研究の応用
CLS(=O)(=O)N1CCC(CC1)NC(OC(C)(C)C)=O has been studied extensively for its potential applications in scientific research. It has been shown to be a potent inhibitor of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This makes it a potential candidate for the treatment of Alzheimer's disease and other neurological disorders.
作用機序
The mechanism of action of CLS(=O)(=O)N1CCC(CC1)NC(OC(C)(C)C)=O involves the inhibition of acetylcholinesterase and butyrylcholinesterase. This leads to an increase in the levels of acetylcholine in the brain, which is essential for proper cognitive function. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CLS(=O)(=O)N1CCC(CC1)NC(OC(C)(C)C)=O have been extensively studied. It has been shown to improve cognitive function in animal models of Alzheimer's disease and other neurological disorders. Additionally, it has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
The advantages of using CLS(=O)(=O)N1CCC(CC1)NC(OC(C)(C)C)=O in lab experiments include its potent inhibitory effects on acetylcholinesterase and butyrylcholinesterase, as well as its anti-inflammatory and antioxidant properties. However, its complex synthesis method and high cost may limit its use in some research labs.
将来の方向性
There are many potential future directions for research on CLS(=O)(=O)N1CCC(CC1)NC(OC(C)(C)C)=O. One area of focus could be the development of more efficient synthesis methods that are more cost-effective and scalable. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders. Finally, there is potential for the development of new compounds based on the structure of CLS(=O)(=O)N1CCC(CC1)NC(OC(C)(C)C)=O that may have even more potent effects on cognitive function and neuroprotection.
Conclusion:
In conclusion, CLS(=O)(=O)N1CCC(CC1)NC(OC(C)(C)C)=O is a unique and promising compound that has potential applications in scientific research. Its potent inhibitory effects on acetylcholinesterase and butyrylcholinesterase, as well as its anti-inflammatory and antioxidant properties, make it a potential candidate for the treatment of neurological disorders. Further research is needed to fully understand its mechanism of action and potential applications, but the future looks bright for this promising compound.
合成法
The synthesis of CLS(=O)(=O)N1CCC(CC1)NC(OC(C)(C)C)=O is a complex process that requires specialized equipment and expertise. The most common synthesis method involves the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with dimethyl sulfate followed by the reaction of the resulting intermediate with 2-tert-butoxycarbonylamino-3-chloropropanoic acid. This method has been optimized for high yield and purity and is widely used in research labs.
特性
IUPAC Name |
tert-butyl N-(1-chlorosulfonylpiperidin-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClN2O4S/c1-10(2,3)17-9(14)12-8-4-6-13(7-5-8)18(11,15)16/h8H,4-7H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNKYSDXKPUAQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ClS(=O)(=O)N1CCC(CC1)NC(OC(C)(C)C)=O | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2941288.png)
![ethyl 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B2941291.png)

![N-(5-chloro-2-methoxyphenyl)-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide](/img/structure/B2941295.png)

![2-chloro-N-[1-(2,4-dichlorophenyl)ethyl]propanamide](/img/structure/B2941297.png)


![2-[1-(Cyclohexylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2941305.png)

![2-[6-(2-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-nitrophenyl)ethanone](/img/structure/B2941307.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-2,6-difluorobenzamide](/img/structure/B2941308.png)
![(Z)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)but-2-enamide](/img/structure/B2941309.png)
![N-(4-chlorobenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide 2,2-dioxide](/img/structure/B2941310.png)